Bis[bis(trimethylsilyl)amino] zinc
Overview
Description
Synthesis Analysis
The synthesis of bis[bis(trimethylsilyl)amino] zinc and related compounds has been reported through various methods. One approach involves the reaction of [(trimethylsilyl)methyl]magnesium chloride with anhydrous zinc(II) chloride, leading to bis[(trimethylsilyl)methyl]zinc with high yield. Alternative synthesis routes include reactions with zinc/copper couple or direct interaction with bis[(trimethylsilyl)methyl]mercury under ambient conditions (Banwell & Renner, 2004).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction studies, have been conducted to understand the geometry and bonding characteristics of bis[bis(trimethylsilyl)amino] zinc complexes. These studies reveal the coordination environment around zinc atoms and provide insights into the steric and electronic effects of the trimethylsilyl groups on the central metal atom (Guzyr et al., 2006).
Chemical Reactions and Properties
Bis[bis(trimethylsilyl)amino] zinc is known for its reactivity towards a variety of chemical agents, including amides of sulfonimidic acids, leading to bischelate zinc complexes. These reactions are significant for understanding the chemical behavior of zinc in different coordination environments and for exploring new pathways in zinc chemistry (Guzyr et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility in various solvents, of bis[bis(trimethylsilyl)amino] zinc and its derivatives, are crucial for handling and application in synthetic protocols. These compounds typically exhibit high volatility and sensitivity to moisture, necessitating careful storage and manipulation under inert atmosphere conditions (Banwell & Renner, 2004).
Chemical Properties Analysis
The chemical properties of bis[bis(trimethylsilyl)amino] zinc, including its reactivity with electrophiles, nucleophiles, and its role in catalysis, highlight its versatility as an organometallic reagent. Its application in forming niobium and tantalum alkyls demonstrates the potential of using bis[bis(trimethylsilyl)amino] zinc in synthesizing complex metal-organic frameworks and catalysts (Moorhouse & Wilkinson, 1974).
Scientific Research Applications
Lithium Zincates with Heteroleptic Triorganylzincate Anion :
- Bis[bis(trimethylsilyl)methyl]zinc reacts with methyl lithium or phenyl lithium to yield zincates, which are colorless and insoluble in aliphatic or aromatic hydrocarbons. These zincates exist in solution and in the crystalline state as separated ions. Lithium bis(trimethylsilyl)amide reacts with bis(trimethylsilylmethyl)zinc to form lithium-bis(trimethylsilyl)amino-bis(trimethylsilylmethyl)zincate TMTA. No zincate formation is observed when lithium bis(trimethylsilyl)amide reacts with bis[bis(trimethylsilyl)methyl]-zinc (Westerhausen, Rademacher, Schwarz, & Henkel, 1994).
Bis[(trimethylsilyl)methyl]zinc :
- This compound is a useful organometallic reagent for organic synthesis. It is a colorless liquid with physical properties such as melting point, boiling point, and density. It is prepared through various methods, such as the reaction of (iodomethyl)trimethylsilane with zinc/copper couple, and can be purified by distillation under reduced pressure (Banwell & Renner, 2004).
Reactions of Bis[bis(trimethylsilyl)amido] zinc with Amides of Sulfonimidic Acids :
- This study reports the reactions of bis[bis(trimethylsilyl)amido] zinc with amides of sulfonimidic acids leading to bischelate complexes. These compounds were characterized using NMR spectroscopy and elemental analysis. The molecular structure of one such complex demonstrates a tetrahedral environment of the Zn atom in the solid state (Guzyr, Markovskii, Povolotskii, Roesky, Chernega, & Rusanov, 2006).
Synthesis and Catalytic Reactivity of Bis(alkylzinc)-hydride-di(2-pyridylmethyl)amides :
- Direct zincation of dipicolylamin with dialkylzinc forms bis(alkylzinc)alkoxide-di(2-pyridylmethyl)amides. Treatment of these alkoxides with arylsilanes leads to the formation of corresponding hydrides. These new hydride complexes exhibit catalytic activity in hydrosilylation (Kahnes, Görls, González, & Westerhausen, 2010).
Zinc Bis(hexamethyldisilazide) :
- Zinc bis[bis(trimethylsilyl)-amide] is an ammonia surrogate and mild base for the palladium-catalyzed amination of aryl halides and triflates. This compound is a flammable, moisture-sensitive liquid used in organic synthesis (Trauner, 2008).
Safety And Hazards
Future Directions
“Bis[bis(trimethylsilyl)amino] zinc” and similar compounds are being studied for their potential applications in various fields. For instance, zinc complexes bearing dinucleating bis(imino-pyridine)binaphthol ligands have shown promise as highly active and robust catalysts for the lactide polymerization .
properties
IUPAC Name |
zinc;bis(trimethylsilyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUYQBZUVUONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2Si4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193044 | |
Record name | Zinc, bis(hexamethyldisilylamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;bis(trimethylsilyl)azanide | |
CAS RN |
3999-27-7, 14760-26-0 | |
Record name | Zinc, bis(hexamethyldisilylamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc bis[bis(trimethylsilyl)amide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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